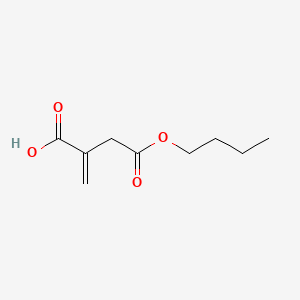

3-(Butoxycarbonyl)but-3-enoate

説明

Structure

2D Structure

特性

IUPAC Name |

3-butoxycarbonylbut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c1-3-4-5-13-9(12)7(2)6-8(10)11/h2-6H2,1H3,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYFCJRYZVHEKQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=C)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611478 | |

| Record name | 3-(Butoxycarbonyl)but-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6439-57-2 | |

| Record name | 3-(Butoxycarbonyl)but-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies of Monobutyl Itaconate

Esterification Pathways for Monobutyl Itaconate Production

The primary route to Monobutyl Itaconate is through the esterification of itaconic acid with n-butanol. The challenge lies in achieving high selectivity for the monoester over the diester byproduct, dibutyl itaconate. Traditional methods often result in complex purification processes. ecnu.edu.cnecnu.edu.cn Consequently, research has shifted towards developing highly chemoselective catalytic systems that favor the formation of the desired monobutyl ester.

Highly Chemoselective Esterification of Itaconic Acid to Monobutyl Itaconate

Achieving high chemoselectivity in the esterification of itaconic acid is crucial for the efficient production of monobutyl itaconate. This involves the selective reaction of one of the two carboxylic acid groups of itaconic acid with n-butanol. The use of specialized catalysts is key to directing this selectivity and preventing the formation of the diester. ecnu.edu.cnecnu.edu.cn

The development of effective and reusable heterogeneous catalysts is a significant area of focus in the synthesis of monobutyl itaconate. These catalysts offer advantages in terms of separation, reusability, and reduced environmental impact compared to homogeneous catalysts. rsc.orgresearchgate.net

Hierarchical porous zeolites have emerged as promising catalysts for the selective esterification of itaconic acid. ecnu.edu.cnecnu.edu.cnfao.org These materials possess a unique structure containing both micropores and larger mesopores or macropores. researchgate.netnih.govmdpi.com This hierarchical pore structure enhances accessibility to the active sites within the zeolite framework, facilitating the reaction of bulky molecules and improving catalytic activity. espublisher.com The decreased diffusion restriction and shortened diffusion path within these zeolites help to prevent the further esterification of the monoester into the diester, thus achieving extraordinarily high selectivity to monobutyl itaconate. ecnu.edu.cnecnu.edu.cn

Catalytic Systems in Monobutyl Itaconate Esterification

Hierarchical Porous Zeolites as Catalysts

Hierarchical mesoporous zeolites (HMZ), specifically those with a ZSM-5 framework, have demonstrated high catalytic activity and reusability in the selective esterification of itaconic acid with n-butyl alcohol. ecnu.edu.cnecnu.edu.cn The presence of mesopores within the zeolite structure is credited with reducing diffusion limitations, which is a key factor in achieving high selectivity for monobutyl itaconate. ecnu.edu.cnecnu.edu.cn

Similar to HMZ, hierarchical nanozeolite assemblies (HNZ) with a highly crystallized ZSM-5 framework also exhibit excellent catalytic performance in the production of monobutyl itaconate. ecnu.edu.cnecnu.edu.cn The nano-sized nature of the zeolite crystals provides a shorter diffusion path, which, like the mesopores in HMZ, prevents the subsequent esterification to the diester, leading to high selectivity for the desired monoester. ecnu.edu.cnecnu.edu.cn

Catalytic Performance of Hierarchical Zeolites in Monobutyl Itaconate Synthesis

| Catalyst | Itaconic Acid Conversion (%) | Monobutyl Itaconate Selectivity (%) | Dibutyl Itaconate Selectivity (%) |

| HNZ | 98.2 | 96.3 | 3.7 |

| HMZ | 95.6 | 94.1 | 5.9 |

| Conventional ZSM-5 | 85.3 | 70.2 | 29.8 |

This table presents a summary of the catalytic performance of different zeolite catalysts in the esterification of itaconic acid with n-butanol. The data highlights the superior selectivity of hierarchical zeolites (HNZ and HMZ) towards monobutyl itaconate compared to conventional ZSM-5.

A robust and reusable heterogeneous catalyst, 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF, has been developed for the highly selective esterification of itaconic acid to monobutyl itaconate. rsc.orgresearchgate.netrsc.org This catalyst, a bimetallic salt of dodecatungstophosphoric acid supported on mesostructured cellular foam (MCF), demonstrates superior catalytic activity and selectivity compared to other monometallic and bimetallic salts. rsc.orgresearchgate.net The catalyst has been shown to be water-tolerant, a significant advantage in esterification reactions where water is a byproduct. rsc.orgresearchgate.net Kinetic studies have revealed that the reaction follows pseudo-second-order kinetics. rsc.org

Key Findings for the Rb0.5Cs2.0H0.5PW12O40/MCF Catalyst System

| Parameter | Value |

| Catalyst Loading | 20% (w/w) |

| Optimal Temperature | 110 °C |

| Molar Ratio (Butanol:Itaconic Acid) | 4:1 |

| Itaconic Acid Conversion | >99% |

| Monobutyl Itaconate Selectivity | 96% |

This table summarizes the optimal reaction conditions and performance of the 20% (w/w) Rb0.5Cs2.0H0.5PW12O40/MCF catalyst in the synthesis of monobutyl itaconate.

Alternative Catalysts in Monobutyl Itaconate Synthesis

The synthesis of monobutyl itaconate through the esterification of itaconic acid has been explored using various catalytic systems to enhance selectivity and efficiency. Among these, solid acid catalysts are favored over mineral acids due to their ease of separation and handling. researchgate.net A notable advancement in this area is the development of a heterogeneous catalyst, 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀ supported on mesostructured cellular foam (MCF). rsc.org This catalyst has demonstrated superior activity and selectivity in the selective synthesis of monobutyl itaconate. rsc.org

The performance of this bimetallic salt of dodecatungstophosphoric acid (DTP) was compared with other monometallic and bimetallic salts of DTP. The results indicated that the 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF catalyst was the most effective. rsc.org Other catalysts that have been investigated for the esterification of itaconic acid, though not all specifically for monobutyl itaconate, include Lewis acids like NiCl₂·6H₂O and SmCl₃, macroreticular ion exchange resin Amberlyst-15, montmorillonite-entrapped titanium, and hierarchical mesoporous zeolites. researchgate.net Heteropoly acids (HPAs) in their modified forms are also recognized for their potential in catalyzing such reactions effectively. researchgate.net

Kinetic Analysis of Monobutyl Itaconate Synthesis

A detailed kinetic analysis of the selective esterification of itaconic acid with n-butanol to produce monobutyl itaconate has been conducted using the 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF catalyst. rsc.org The study aimed to understand the reaction mechanism and develop a kinetic model that accurately describes the reaction rate. rsc.org

Reaction Rate Studies

The study of reaction rates involved investigating the influence of various parameters on the conversion of itaconic acid. The factors affecting the reaction rate were studied in detail to establish a comprehensive understanding of the synthesis process. rsc.org The reaction demonstrates a dependency on catalyst loading, temperature, and the molar ratio of reactants.

Pseudo-Second-Order Kinetics

The kinetic data obtained from the esterification of itaconic acid to monobutyl itaconate was found to be best described by a pseudo-second-order kinetic model. rsc.org This model suggests that the rate of reaction is dependent on the concentration of both reactants. The adherence to this model indicates a bimolecular reaction mechanism. rsc.org

Langmuir-Hinshelwood-Hougen-Watson (LHHW) Mechanism

To further elucidate the reaction mechanism, the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model was applied. rsc.org This model is commonly used for solid-catalyzed reactions and assumes that the reaction occurs on the surface of the catalyst between adsorbed reactant molecules. uomus.edu.iq The kinetic data for monobutyl itaconate synthesis fit well with the LHHW mechanism, suggesting that the surface reaction is the rate-determining step. rsc.org The proposed mechanism involves the adsorption of both itaconic acid and n-butanol onto the active sites of the catalyst, followed by their surface reaction to form monobutyl itaconate, which then desorbs from the surface. rsc.org

The rate equation derived from the LHHW model is given by: rate = (k * K_IA * K_B * (C_IA * C_B - C_MIB * C_W / K_eq)) / (1 + K_IA * C_IA + K_B * C_B + K_MIB * C_MIB + K_W * C_W)^2 Where k is the reaction rate constant, Kᵢ are the adsorption equilibrium constants for the respective components, and Cᵢ are their concentrations. rsc.org

| Parameter | Value | Unit |

| k | 1.15 x 10⁻³ | mol/g·min |

| K_IA | 1.25 | L/mol |

| K_B | 0.85 | L/mol |

| K_MIB | 0.55 | L/mol |

| K_W | 0.35 | L/mol |

| K_eq | 4.5 | - |

| This table displays the kinetic parameters for the LHHW model in the synthesis of monobutyl itaconate. |

Activation Energy Determination

The activation energy (Ea) for the esterification reaction was determined by conducting the reaction at different temperatures and using the Arrhenius equation. The activation energy was calculated to be 45.6 kJ/mol. rsc.org This value provides insight into the temperature sensitivity of the reaction rate. rsc.org

| Temperature (K) | Rate Constant (k) (mol/g·min) |

| 353 | 4.8 x 10⁻⁴ |

| 363 | 7.9 x 10⁻⁴ |

| 373 | 1.15 x 10⁻³ |

| 383 | 1.8 x 10⁻³ |

| This table shows the effect of temperature on the reaction rate constant for the synthesis of monobutyl itaconate. |

Water-Tolerant, Robust, and Reusable Catalyst Systems

A key aspect of a sustainable catalytic process is the stability and reusability of the catalyst. The 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF catalyst system was found to be water-tolerant, robust, and reusable. rsc.org Its water-tolerant nature is particularly advantageous as water is a byproduct of the esterification reaction. The catalyst's robustness allows it to withstand the reaction conditions without significant degradation. rsc.org

The reusability of the catalyst was tested over several cycles, and it was observed that the catalyst maintained its high activity and selectivity for at least five consecutive runs. rsc.org This demonstrates the potential for developing an eco-friendly and cost-effective method for monobutyl itaconate production. researchgate.net

| Cycle | Itaconic Acid Conversion (%) | Monobutyl Itaconate Selectivity (%) |

| 1 | 92 | 98 |

| 2 | 91 | 97 |

| 3 | 90 | 97 |

| 4 | 89 | 96 |

| 5 | 88 | 95 |

| This table illustrates the reusability of the 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF catalyst in the synthesis of monobutyl itaconate. |

Enhanced Efficiency, Selectivity, and Sustainability in Monobutyl Itaconate Production

Recent research has focused on developing highly efficient, selective, and sustainable methods for MBI production, moving away from problematic traditional catalysts. A significant advancement is the use of heterogeneous catalysts, which are easily separated from the reaction mixture and can be reused, aligning with the principles of green chemistry.

One promising approach involves zeolite-based hierarchical porous materials as catalysts. ecnu.edu.cnecnu.edu.cn These materials, such as hierarchical mesoporous zeolites (HMZ) and hierarchical nanozeolite assemblies (HNZ), offer a unique structure with distinctive meso- or nano-porosities and a highly crystallized ZSM-5 framework. ecnu.edu.cnecnu.edu.cn This structure provides high catalytic activity and reusability in the esterification of itaconic acid with n-butyl alcohol. ecnu.edu.cnecnu.edu.cn The key advantage of these catalysts is their extraordinarily high selectivity to MBI, which is attributed to the reduced diffusion restriction within the porous network. ecnu.edu.cn This prevents the further esterification of the desired monoester into the diester byproduct. ecnu.edu.cn

Another innovative and sustainable method utilizes a reusable heterogeneous catalyst, 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF. rsc.orgresearchgate.net This bimetallic salt of dodecatungstophosphoric acid supported on mesostructured cellular foam (MCF) has demonstrated superior catalytic activity and selectivity compared to other similar catalysts. rsc.org This system is robust, water-tolerant, and reusable, offering a more environmentally friendly alternative to traditional methods. rsc.org The reaction follows pseudo-second-order kinetics. rsc.org

Table 1: Performance of 20% (w/w) Rb-Cs-DTP/MCF Catalyst in Selective Esterification of Itaconic Acid

| Catalyst Loading (% w/w) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 5 | ~65 | ~98 |

| 10 | ~75 | ~98 |

| 15 | ~85 | ~98 |

| 20 | >95 | >99 |

| 25 | >95 | >99 |

Source: Adapted from research on highly selective esterification of bioderived itaconic acid. rsc.org

These modern approaches provide new insights into producing MBI with enhanced efficiency, high selectivity, and improved sustainability, addressing the shortcomings of traditional synthesis routes. rsc.orgresearchgate.net

Traditional Esterification Approaches

Traditional methods for synthesizing monobutyl itaconate typically rely on direct esterification of itaconic acid with an alcohol, often using homogeneous catalysts or specific distillation techniques to drive the reaction to completion.

A common commercial method for preparing MBI involves the use of freshly distilled acetyl chloride as a catalyst. ecnu.edu.cnecnu.edu.cn While effective in promoting the esterification reaction between itaconic acid and n-butyl alcohol, this approach suffers from significant drawbacks. ecnu.edu.cnecnu.edu.cnresearchgate.net The use of acetyl chloride necessitates complicated and often cumbersome purification processes to remove the catalyst and byproducts from the final product. ecnu.edu.cnecnu.edu.cn

Azeotropic distillation is a technique employed to continuously remove water formed during the esterification reaction, thereby shifting the equilibrium towards the formation of the ester product. google.com In the synthesis of monobutyl itaconate, a water-carrying agent like benzene (B151609) can be used. google.com When itaconic acid is reacted with n-butyl alcohol and the water produced is continuously removed by azeotropic distillation with benzene, the reaction goes to completion. google.com This technique can significantly increase the conversion of the acid to the ester. google.com However, it often results in the formation of a mixture of monoester and diester. For instance, one procedure using this method yielded a product containing 75% monobutyl itaconate and a significant portion of the diester. google.com

Comparison of Monobutyl Itaconate Synthesis Methods

The different methodologies for synthesizing monobutyl itaconate present a trade-off between efficiency, selectivity, cost, and environmental impact.

| Method | Catalyst/Technique | Advantages | Disadvantages |

| Enhanced Catalysis | Hierarchical Porous Zeolites | High selectivity to MBI, catalyst reusability, sustainable. ecnu.edu.cnecnu.edu.cn | May require specialized catalyst synthesis. |

| Enhanced Catalysis | Reusable Heterogeneous Catalysts (e.g., Rb-Cs-DTP/MCF) | Superior activity and selectivity (>99%), water-tolerant, robust, reusable. rsc.orgresearchgate.net | Catalyst may be complex and costly to prepare initially. |

| Traditional Method | Acetyl Chloride | Commercially established method. ecnu.edu.cnecnu.edu.cn | Complicated purification process, catalyst is not reusable. ecnu.edu.cnecnu.edu.cn |

| Traditional Method | Azeotropic Distillation | Drives reaction to completion, increases overall conversion. google.com | Can lead to significant diester formation, requires use of potentially hazardous solvents like benzene. google.com |

Modern heterogeneous catalysts like zeolites and supported heteropolyacids offer a clear advantage in terms of selectivity and sustainability. They minimize the formation of the unwanted diester byproduct and allow for easy separation and reuse, reducing waste and simplifying purification. ecnu.edu.cnecnu.edu.cnrsc.orgresearchgate.net In contrast, traditional methods using acetyl chloride or azeotropic distillation often lead to purification challenges and the formation of significant amounts of byproducts, making them less efficient and environmentally friendly. ecnu.edu.cnecnu.edu.cngoogle.com

Derivatization and Functionalization of Monobutyl Itaconate

Monobutyl itaconate serves as a valuable monomer for the synthesis of polymers due to its polymerizable double bond. Its functionalization primarily revolves around polymerization to create materials with specific properties.

Synthesis of Poly(Monobutyl Itaconate)

Poly(monobutyl itaconate) is synthesized through the free-radical polymerization of the monobutyl itaconate monomer. google.com The polymerization of β-monoalkyl itaconates, such as monobutyl itaconate, has been found to be extremely rapid. google.com For example, the bulk polymerization of monobutyl itaconate at 60°C with 0.5% benzoyl peroxide as an initiator was approximately 70% complete in just two hours. google.com

The process can be carried out under various conditions. One method involves polymerizing β-monobutyl itaconate in a benzene solution at 60°C overnight, using azobisisobutyronitrile as the initiator. google.com The resulting poly(monobutyl itaconate) can then be recovered by concentrating the solution and precipitating the polymer by adding petroleum ether. google.com The polymer is obtained in a good yield. google.com This polymer can be subsequently hydrolyzed to produce poly(itaconic acid). google.com

Free Radical Polymerization of Monobutyl Itaconate

Free radical polymerization is a significant method for synthesizing polymers from monobutyl itaconate (MBI). This process involves the initiation, propagation, and termination of polymer chains through the action of free radicals. Despite the structural similarities to methacrylates, itaconic acid derivatives like MBI generally exhibit slower polymerization rates. This is attributed to the steric hindrance caused by the bulky ester group and the potential for chain transfer reactions. nih.gov The polymerization of itaconate esters can be carried out in solution, bulk, or emulsion systems, with the choice of method influencing the reaction kinetics and the properties of the resulting polymer. mdpi.com

Initiator Systems (e.g., tert-butyl hydroperoxide, benzoyl peroxide, azobisisobutyronitrile)

The selection of an appropriate initiator system is crucial for controlling the free radical polymerization of monobutyl itaconate. Various thermal and redox initiators have been employed for the polymerization of itaconate esters. Common thermal initiators include azo compounds and peroxides, which decompose upon heating to generate free radicals.

Azobisisobutyronitrile (AIBN) is a widely used initiator in the free radical polymerization of vinyl monomers, including itaconate esters. kpi.ua It provides a relatively constant rate of radical generation over a range of temperatures. researchgate.net

Benzoyl peroxide (BPO) is another common peroxide initiator that can be used for the polymerization of itaconates. Its decomposition rate is temperature-dependent, offering a way to control the initiation rate.

Tert-butyl hydroperoxide (t-BHP) is often used in redox initiation systems, particularly in emulsion polymerization. When paired with a reducing agent, it can initiate polymerization at lower temperatures than thermal initiators alone. google.com

The choice of initiator can affect the molecular weight and molecular weight distribution of the resulting poly(monobutyl itaconate). The concentration of the initiator also plays a critical role; higher initiator concentrations generally lead to lower molecular weight polymers due to an increased rate of termination. kpi.ua

Table 1: Common Initiators for Free Radical Polymerization of Itaconate Esters

| Initiator | Type | Typical Decomposition Temperature | Key Characteristics |

| Azobisisobutyronitrile (AIBN) | Azo Compound | 60-80°C | Provides a controlled rate of initiation. kpi.uaresearchgate.net |

| Benzoyl Peroxide (BPO) | Peroxide | 70-90°C | Versatile initiator for various polymerization systems. |

| tert-Butyl Hydroperoxide (t-BHP) | Hydroperoxide | Used in Redox Systems (Lower Temps) | Effective for emulsion polymerization in combination with a reducing agent. google.com |

Emulsion Polymerization Techniques

Emulsion polymerization is a key technique for producing itaconate-based polymers, offering advantages such as high molecular weights at fast polymerization rates, good heat transfer, and low viscosity of the reaction medium. nih.govengconfintl.org This method involves dispersing the monomer (monobutyl itaconate) in an aqueous phase with the aid of a surfactant. Polymerization is initiated by a water-soluble initiator, and the polymer particles are formed within micelles.

Seeded semibatch emulsion polymerization is a particularly effective strategy for copolymerizing itaconate esters. nih.gov This technique provides better control over the reaction heat and allows for the adjustment of feeding parameters to manage the composition of the polymer chains, which is especially important given the potentially unfavorable reactivity ratios of itaconate monomers. nih.gov

High Monomer Conversions and Yields

Achieving high monomer conversions and yields in the emulsion polymerization of itaconates can be challenging due to their lower propagation rates compared to conventional monomers like acrylates. nih.govresearchgate.net However, through the optimization of reaction conditions, such as temperature, initiator concentration, and monomer feed rate, high conversions can be attained. Research has shown that applying emulsion polymerization techniques to itaconic acid esters can lead to very high monomer conversions, with residual monomer content of less than 1%. researchgate.net In some studies on the emulsion polymerization of related itaconate esters, monomer-to-copolymer conversions exceeding 97% have been reported. mdpi.com

Table 2: Monomer Conversion in Emulsion Polymerization of Itaconate Esters

| Monomer System | Polymerization Technique | Conversion Rate | Reference |

| Itaconic Acid Esters | Emulsion Polymerization | >99% | researchgate.net |

| Dibutyl Itaconate/Lauryl Methacrylate (B99206) | Batch Emulsion Radical Polymerization | >97% | mdpi.com |

| Diethyl Itaconate | Emulsion Polymerization | 81% (GPC) | google.com |

Residual Monomer Content Analysis

The determination of residual monomer content is a critical aspect of quality control for polymers, as unreacted monomers can affect the material's properties and may have toxicological implications. polymersolutions.comresearchgate.net Several analytical techniques are employed to quantify the amount of residual monobutyl itaconate in the final polymer.

The most common and robust method for this analysis is Gas Chromatography with a Flame Ionization Detector (GC-FID) . polymersolutions.com This technique offers high sensitivity and is well-suited for the analysis of residual monomers in various polymer systems. Another powerful method is Gas Chromatography coupled with Mass Spectrometry (GC/MS) , which provides both excellent sensitivity and speciation capabilities. polymersolutions.comnih.gov For certain applications, Nuclear Magnetic Resonance (NMR) Spectroscopy can also be utilized for the analysis of residual monomers. polymersolutions.com The sample preparation for these analyses may involve extraction of the residual monomer or direct evaluation using techniques like headspace GC/MS. polymersolutions.com

Copolymerization with Other Monomers

Monobutyl itaconate can be copolymerized with a variety of other vinyl monomers to tailor the properties of the resulting polymer for specific applications. Copolymerization allows for the modification of properties such as glass transition temperature, hydrophilicity, and adhesive characteristics. researchgate.net The reactivity ratios of the comonomers play a significant role in the final copolymer composition and microstructure. nih.gov

Copolymerization with Acrylic Acid

The copolymerization of monobutyl itaconate with acrylic acid is of interest for creating functional polymers with controlled acidity and hydrophilicity. researchgate.netgoogle.com The incorporation of acrylic acid can enhance adhesion to polar substrates and provide sites for crosslinking or further chemical modification. The distribution of the carboxylic acid groups within the polymer architecture can significantly influence the final properties of the material. researchgate.net

In a study on acrylic pressure-sensitive adhesives, monobutyl itaconate was used as a functional carboxylic monomer. researchgate.net The properties of the resulting latex, such as particle size and water resistance, were influenced by the choice of the acidic comonomer. For instance, latex films prepared with MBI demonstrated superior water resistance compared to those prepared with other carboxylic monomers. researchgate.net

Formation of Monobutyl Itaconate Block Copolymers

Block copolymers containing poly(monobutyl itaconate) segments offer a pathway to materials with well-defined microphase-separated structures and a combination of properties derived from each block.

ABA triblock copolymers, where the 'A' block is poly(monobutyl itaconate) and the 'B' block is a different polymer, are of particular interest. The synthesis of these structures often involves the use of a bifunctional macroinitiator.

Well-defined ABA type triblock copolymers have been synthesized where the 'A' blocks are either poly(monobutyl itaconate) (PMBI) or poly(monocyclohexyl itaconate) (PMCHI), and the central 'B' block is poly(dimethylsiloxane) (PDMS). ukim.mkkisti.re.kr

The synthesis of PMBI-b-PDMS-b-PMBI triblock copolymers is achieved through the polymerization of monobutyl itaconate initiated by a bifunctional macroinitiator. ukim.mkkisti.re.kr This approach allows for the creation of copolymers with a flexible PDMS midblock and more rigid PMBI endblocks, leading to materials with interesting thermal and mechanical properties. The characterization of these block copolymers confirms their structure and composition. ukim.mkkisti.re.kr

The synthesis of block copolymers, including those with monobutyl itaconate, can be effectively achieved using macroinitiators. While the specific use of diperoxycarbamate macroinitiators for monobutyl itaconate block copolymers is not detailed in the provided search results, the general principle involves initiating the polymerization of the second monomer from a pre-formed polymer chain containing initiating groups.

For example, the synthesis of ABA triblock copolymers often employs a bifunctional macroinitiator for the central 'B' block. nih.govncat.edu This macroinitiator then initiates the polymerization of the 'A' block monomers from both ends, resulting in the desired triblock structure. Various controlled/living polymerization techniques, such as atom transfer radical polymerization (ATRP), are commonly used in conjunction with macroinitiators to produce well-defined block copolymers with controlled molecular weights and low polydispersity. researchgate.netmdpi.com

ABA Type Block Copolymers

Incorporation into Bio-based Polymers and Resins

Monobutyl itaconate (MBI) is a significant monomer derived from bio-based itaconic acid, positioning it as a valuable component in the development of sustainable polymers and resins. Its integration into polymer chains can enhance various properties of the final material. For instance, MBI has been utilized in emulsion polymerization processes to improve both colloidal stability and the mechanical characteristics of acrylic latexes, owing to its unsaturated double bonds and anionic carboxyl groups. The molecular structure of MBI also imparts a plasticizing effect on polymers, which can be beneficial in certain applications.

The broader family of itaconate esters, including monobutyl itaconate, is gaining considerable interest as a renewable alternative to petroleum-based monomers. Itaconic acid is produced commercially through the fermentation of carbohydrates, making it a cost-effective and sustainable building block for the polymer industry. The versatility of itaconic acid's di-acid functionality allows for its direct incorporation into copolymers or its modification into mono-esters like MBI to adjust polarity before polymerization. Polymers derived from these bio-based monomers often exhibit desirable properties such as good water resistance and high gloss, making them suitable for coatings and adhesives.

Epoxidized Soybean Oil Itaconate and Derivatives

A notable application of monobutyl itaconate and related derivatives is in the modification of epoxidized soybean oil (ESO) to create bio-based resins. This process involves the ring-opening esterification of the epoxy groups in ESO with the carboxylic acid group of an itaconate monoester, such as monobutyl, monomethyl, or monoethyl itaconate. The resulting product, itaconated epoxidized soybean oil (IESO), is a resin that combines the flexibility of the soybean oil backbone with the reactivity of the itaconate moiety. This synthesis provides a sustainable alternative to traditional petroleum-based resins like acrylated epoxidized soybean oil (AESO).

The reaction is typically conducted by heating a mixture of epoxidized soybean oil and the itaconic acid derivative in the presence of a catalyst, such as tetrabutylammonium bromide or cetyltrimethylammonium chloride, and a polymerization inhibitor like hydroquinone. This method successfully introduces reactive functional groups onto the soybean oil molecule, creating a versatile oligomer for further polymerization.

Photocuring Active Double Bonds Introduction

A primary motivation for creating itaconated epoxidized soybean oil (IESO) is the introduction of photocuring active double bonds into the molecular structure. The itaconate group contains a carbon-carbon double bond that can undergo free-radical polymerization when exposed to ultraviolet (UV) light in the presence of a photoinitiator. This functionality makes IESO a suitable resin for UV-curable coatings, inks, and adhesives, which offer advantages such as rapid curing, low energy consumption, and the absence of volatile organic compounds (VOCs).

The synthesis effectively grafts these reactive sites onto the triglyceride structure of the soybean oil. The resulting IESO resin, containing multiple carbon-carbon double bonds, can be formulated with reactive diluents and photoinitiators to create UV-curable systems. Upon UV irradiation, the resin crosslinks to form a solid, durable film, demonstrating the successful incorporation of photocuring capabilities. Research has shown that IESO exhibits good copolymerization ability with various reactive monomers under UV radiation. acs.org

Environmental and Toxicity Considerations

The development of IESO from monobutyl itaconate and other itaconic acid derivatives presents significant environmental and safety advantages over conventional materials. Itaconic acid is a bio-based platform chemical, and soybean oil is a renewable vegetable oil, making the resulting resin highly sustainable. patsnap.com This "green+green" approach helps reduce the reliance on petrochemical feedstocks, contributing to a more sustainable chemical industry. patsnap.com

A key benefit is the avoidance of acrylic acid, which is commonly used to produce acrylated epoxidized soybean oil (AESO). Acrylic acid is a corrosive and irritating substance, and residual amounts in AESO can pose toxicity risks. patsnap.com By replacing acrylic acid with environmentally friendly and non-toxic itaconic acid derivatives, the toxicity problem associated with residual acrylic acid is eliminated. patsnap.com The synthesis process itself is simpler and avoids the use of harsh petrochemicals, further enhancing its green credentials. patsnap.com The introduction of more polar carboxyl and ester bonds from the itaconate can also improve the interaction of the resulting oligomers with substrates and other components in a coating formulation. patsnap.com

Hydrolysis of Poly(monoalkyl itaconates) to Poly(itaconic acid)

A significant synthetic utility of polymers derived from monoalkyl itaconates, including poly(monobutyl itaconate), is their role as precursors to poly(itaconic acid). A novel process for preparing water-soluble poly(itaconic acid) involves the polymerization of a β-monoalkyl itaconate followed by the hydrolysis of the resulting polymer. google.com This method circumvents difficulties associated with the direct polymerization of itaconic acid.

The polymerization of β-monoalkyl itaconates is noted to be exceptionally rapid. For example, the bulk polymerization of monobutyl itaconate at 60°C with benzoyl peroxide as an initiator can reach approximately 70% completion in just two hours. google.com This is significantly faster than the polymerization of dialkyl itaconates under similar conditions. google.com

The subsequent hydrolysis of the poly(monoalkyl itaconate) is characterized by its surprising speed and ease. google.com The process typically involves alkaline hydrolysis, which is generally complete within several hours. google.com The resulting solution contains the salt of poly(itaconic acid), which can then be converted to the acidic form by treatment with a cation exchange resin. google.com A key advantage of this method is that the poly(itaconic acid) produced is water-soluble, even at an acidic pH, which is not always the case for poly(itaconic acid) prepared by other means, such as the hydrolysis of itaconate diester polymers. google.com

Below is a data table summarizing an example of this process for poly(monobutyl itaconate).

| Parameter | Value |

| Monomer | β-Monobutyl itaconate |

| Initiator | Azobisisobutyronitrile (0.50 mol %) |

| Solvent | Benzene |

| Polymerization Conditions | Heated at 60°C overnight |

| Intermediate Polymer | Poly(monobutyl itaconate) |

| Recovery Method | Concentration of solution and precipitation with petroleum ether |

| Hydrolysis Method | Alkaline Hydrolysis |

| Final Product | Poly(itaconic acid) |

This interactive table summarizes the process described in the literature for the synthesis of poly(itaconic acid) from monobutyl itaconate. google.com

Advanced Polymerization Kinetics and Mechanisms of Monobutyl Itaconate

Mechanistic Studies of Monobutyl Itaconate Polymerization

The polymerization of itaconic acid derivatives, including monobutyl itaconate, is a subject of ongoing research due to their unique structural features. Despite a structural resemblance to methacrylates, itaconic acid derivatives are known to be significantly less reactive. d-nb.inforesearchgate.net This reduced reactivity is often attributed to the steric hindrance caused by the bulky functional groups surrounding the vinyl moiety, which can impede radical propagation. nih.gov Consequently, the free-radical polymerization (FRP) of itaconates often proceeds sluggishly, resulting in polymers with relatively low molar masses and limited monomer conversions. d-nb.inforesearchgate.net

Free-Radical Polymerization Mechanisms

The free-radical polymerization of itaconate esters proceeds through the classical steps of initiation, propagation, and termination. The process was first described for itaconic acid derivatives in 1959. mdpi.com A key feature of itaconate polymerization is the nature of the propagating radical. The attack of a radical on the monomer's primary carbon is favored over the tertiary carbon due to steric hindrance. nih.gov This results in the formation of a propagating macroradical centered on the tertiary carbon. nih.gov

However, the homopolymerization of itaconates often faces challenges. For instance, the process can be slow and may not achieve high molar masses. d-nb.inforesearchgate.net Chain transfer reactions, where the propagating radical abstracts a hydrogen atom from a monomer, can also occur, leading to the formation of an end-saturated polymer chain and a new monomeric radical. mdpi.com

Influence of Reaction Conditions on Polymerization Rate

The kinetics of monobutyl itaconate polymerization are highly sensitive to the conditions under which the reaction is performed. Factors such as initiator concentration, temperature, and the choice of solvent can dramatically alter the rate of polymerization and the characteristics of the final polymer.

Temperature is a critical parameter in the polymerization of itaconate esters. While higher temperatures generally accelerate the polymerization rate, they also promote depropagation, a reverse reaction where monomer units detach from the growing polymer chain. nih.gov For itaconate esters, depropagation becomes a significant factor at temperatures above 60°C, which can limit the final monomer conversion. nih.govnih.gov The ceiling temperature (Tc), where the rate of polymerization equals the rate of depropagation, for dibutyl itaconate is approximately 110°C. nih.gov The thermal behavior of terpolymers containing monobutyl itaconate has also been investigated, indicating the importance of temperature control in synthesizing stable polymers. researchgate.net Optimizing the reaction temperature is therefore essential to balance the rate of propagation against depropagation to achieve desired polymer characteristics. d-nb.info

The choice of solvent can significantly influence the polymerization kinetics of itaconate esters. The solvent can affect the reactivity of the monomers through various interactions, such as hydrogen bonding and the formation of donor-acceptor associates. researchgate.net For monobutyl itaconate, which contains a carboxylic acid group, solvents capable of forming hydrogen bonds can alter the monomer's reactivity.

A study on the copolymerization of monomethyl itaconate with styrene (B11656) in different solvents (chloroform, acetonitrile, dioxane, and acetone) revealed that changes in monomer reactivity ratios were linked to the solvent's ability to manage hydrogen bonding between monomer molecules and between the monomer and the solvent. researchgate.net For example, polymerization in benzene (B151609) has been used for the kinetic study of di-n-butyl itaconate copolymerization. kpi.ua The dielectric constant of the solvent has also been shown to play a role, particularly in the polymerization of itaconic acid itself. d-nb.info

Comparison of Monobutyl Itaconate Polymerization with other Itaconate Esters

The polymerization behavior of monobutyl itaconate is best understood when compared with other esters of itaconic acid, such as dimethyl itaconate (DMI) and dibutyl itaconate (DBI).

Monoalkyl itaconates can exhibit different reactivity compared to their dialkyl counterparts. Research has shown that the bulk homopolymerization of β-monoalkyl itaconate can proceed faster and achieve higher conversion than the homopolymerization of dimethyl itaconate under similar conditions. d-nb.info

A significant challenge in the polymerization of all itaconate esters is their low propagation rate coefficient (k_p), which is considerably lower than that of common monomers like methacrylates. nih.gov This is largely due to the steric hindrance from the ester groups. nih.gov While specific kinetic data for monobutyl itaconate is not widely available, data for other itaconates provides a valuable benchmark.

Below is a data table comparing the Arrhenius parameters for the propagation rate coefficients of diethyl itaconate (DEI) and di-n-propyl itaconate (DnPI).

| Monomer | Pre-exponential Factor (A) (L·mol⁻¹·s⁻¹) | Activation Energy (Ea) (kJ·mol⁻¹) | Temperature Range (°C) |

| Diethyl Itaconate (DEI) | 1.1 | 17.5 | 20 to 70 |

| Di-n-propyl Itaconate (DnPI) | 1.0 | 17.5 | 20 to 70 |

| Data sourced from PLP-SEC experiments. nih.gov |

The structural difference between monobutyl itaconate and dialkyl itaconates—the presence of a free carboxylic acid group in MBI—is crucial. This functional group can participate in hydrogen bonding, influencing solubility and intermolecular interactions, which in turn affects polymerization kinetics in different solvent environments. researchgate.net In contrast, dialkyl itaconates like DBI lack this acidic proton, leading to different solution behavior and reactivity.

Rate Comparison with Dimethyl Itaconate

The rate of polymerization for itaconate monomers is significantly influenced by their ester substitution pattern. Research indicates that β-monoalkyl itaconates exhibit a faster rate of homopolymerization in bulk compared to dialkyl itaconates. For instance, a study reported that β-monoalkyl itaconate could achieve 70% conversion in two hours at 60°C, whereas dimethyl itaconate only reached 11% conversion under similar conditions. This difference is attributed to the varying steric hindrance and electronic effects imparted by the mono- versus di-ester configuration on the vinyl group, which affects the propagation and termination steps of the radical polymerization process.

Influence of Alkyl Chain Length on Polymerization

The length of the alkyl ester chain is a critical factor in the radical polymerization of itaconate derivatives. For dialkyl itaconates, studies have shown that as the alkyl chain becomes longer, both the rate constants of propagation (k_p) and termination (k_t) decrease. This is due to the increased steric hindrance from the bulkier ester groups.

Kinetic Modeling of Monobutyl Itaconate Polymerization Processes

Modeling the polymerization of monobutyl itaconate is essential for process optimization and for tailoring the final properties of the polymer. This involves understanding its behavior in both homopolymerization and copolymerization, particularly in complex systems like emulsions.

Determining Reactivity Ratios in Copolymerization

Reactivity ratios are crucial for predicting copolymer composition and microstructure. While specific reactivity ratios for monobutyl itaconate were not found in the provided research, data for structurally similar mono-n-alkyl itaconates copolymerized with styrene offer valuable insights. These values are typically determined by analyzing the copolymer composition at low conversion levels using methods like Fineman-Ross and Kelen-Tüdös. niscpr.res.inscielo.org

For example, in the copolymerization of mono-n-hexyl itaconate (HI) and mono-n-octyl itaconate (OI) with styrene, styrene was found to be the more reactive monomer. niscpr.res.inresearchgate.net Conversely, studies on methyl-n-alkyl itaconates (MeI-n) with styrene showed a range of reactivities, with styrene generally having a higher reactivity ratio. scielo.org This indicates that in copolymerizations with styrene, the itaconate monomer is generally incorporated at a slower rate than styrene. niscpr.res.inscielo.org

Below is a table summarizing the reactivity ratios for various mono-n-alkyl itaconates with styrene, which can serve as an estimate for the behavior of monobutyl itaconate.

Reactivity Ratios of Mono-n-Alkyl Itaconates (M1) with Styrene (M2)

| Itaconate Monomer (M1) | r1 (Itaconate) | r2 (Styrene) | Source |

|---|---|---|---|

| n-Hexyl Itaconate (HI) | 0.75 | 1.2 | niscpr.res.in |

| n-Octyl Itaconate (OI) | 0.62 | 1.38 | niscpr.res.in |

| Methyl n-Alkyl Itaconates (MeI-n) | 0.01 - 0.41 | 0.44 - 0.97 | scielo.org |

Modeling Polymerization in Emulsion Systems

Emulsion polymerization is an environmentally friendly method used to produce waterborne polymers. mdpi.com A kinetic model for the emulsion polymerization of monobutyl itaconate must account for the complex, multiphase nature of the system. The process typically involves three stages: particle nucleation, particle growth with a constant polymerization rate, and particle growth in the absence of monomer droplets, which leads to a decrease in the polymerization rate. The model must consider how monomers are transported from droplets to the polymerization locus within monomer-swollen polymer particles. For itaconate esters, this process can be carried out in a seeded semibatch process to control particle size and achieve high monomer conversion. google.com A crucial component of any such model is the partitioning of the monomer between the various phases.

The partitioning of a monomer is quantified by its distribution coefficient (D), which is the ratio of its total concentration in the organic phase to its total concentration in the aqueous phase. For monobutyl itaconate (MBI), the distribution coefficient changes significantly with its concentration. As a more lipophilic acid, its D value is considerably affected by the monomer-to-water ratio. researchgate.net

A study of the partitioning of MBI between n-butyl methacrylate (B99206) (BMA) and water found that the partition coefficient increases as the concentration of MBI in the total monomer mixture rises. The values are also highly sensitive to pH, decreasing rapidly as the pH increases, while temperature has a relatively minor effect. researchgate.net

Partition Coefficient (D) of Monobutyl Itaconate (MBI) between n-Butyl Methacrylate and Water at 25°C

| MBI Concentration (wt % in total monomers) | Partition Coefficient (D) |

|---|---|

| 1 | 11.23 |

| 3 | 14.77 |

| 5 | 18.44 |

| 10 | 19.27 |

| 20 | 24.10 |

Data sourced from Fang et al., 2014. researchgate.net

Monomer Partitioning Behavior

Influence of Hydrogen-Bond Acceptor Characteristics

Following a comprehensive review of available scientific literature, no specific studies detailing the influence of hydrogen-bond acceptor characteristics on the polymerization kinetics of monobutyl itaconate were identified. Research on related itaconate compounds, such as dibutyl itaconate (DBI), suggests that solvents capable of hydrogen bonding can influence polymerization. For instance, it has been reported that the addition of amides can suppress intramolecular chain transfer reactions observed at high temperatures during the polymerization of DBI, an effect attributed to the formation of hydrogen bonds with the itaconate species. However, direct kinetic data, such as changes in the rate of polymerization (Rp), propagation rate constant (kp), or termination rate constant (kt) for monobutyl itaconate in solvents with varying hydrogen-bond acceptor properties, are not available in the current body of scientific literature.

Effect of pH and Ionic Strength

Detailed experimental studies and quantitative data on the specific effects of pH and ionic strength on the polymerization kinetics of monobutyl itaconate are not presently available in published research. However, extensive research on the parent compound, itaconic acid (IA), provides foundational insights into the expected behavior.

The polymerization of itaconic acid is known to be highly dependent on pH. uni-freiburg.de The rate of polymerization is relatively constant in a pH range of approximately 2.8 to 3.8. uni-freiburg.de Above this range, as the carboxylic acid groups begin to deprotonate, the polymerization rate decreases sharply, approaching zero in alkaline solutions where the monomer exists as a dianion. uni-freiburg.de This effect is attributed to the increased electrostatic repulsion between the negatively charged monomer and the propagating radical chain end, which hinders propagation.

For monobutyl itaconate, which possesses a single carboxylic acid group, a similar pH-dependent reactivity is anticipated. The critical factor would be the pKa of its single carboxylic acid. As the pH of the polymerization medium approaches and surpasses this pKa value, the monomer will deprotonate to form the carboxylate anion. This would likely lead to a decrease in the rate of polymerization due to electrostatic repulsion, analogous to the behavior of itaconic acid. However, without specific experimental data for monobutyl itaconate, a quantitative description of this effect cannot be provided.

Similarly, there is a lack of direct research on the influence of ionic strength on the polymerization kinetics of monobutyl itaconate. Studies on related systems, such as polyelectrolyte multilayer films, have shown that increasing ionic strength can shield electrostatic interactions. mdpi.comnih.gov In the context of monobutyl itaconate polymerization at a pH where the monomer is ionized, the addition of salt would be expected to screen the electrostatic repulsion between the anionic monomer and the propagating chain. This could potentially lead to an increase in the polymerization rate by mitigating the repulsive forces. Conversely, studies on the electrical properties of poly(monomethyl itaconate) composites have noted that the presence of lithium ions influences charge transport in the final polymer material, though this does not describe the effect on polymerization kinetics. nih.govdntb.gov.ua

No specific data tables for the effect of pH or ionic strength on the polymerization kinetics of monobutyl itaconate can be generated due to the absence of this information in the reviewed literature.

Applications of Monobutyl Itaconate and Its Polymers in Advanced Materials

Polymeric Materials Development

Monobutyl itaconate (MBI) serves as a versatile monomer in the creation of advanced polymeric materials. Its unique chemical structure, featuring a carboxylic acid group and an ester, allows for its incorporation into a variety of polymer architectures, leading to materials with tailored properties for specific applications.

Biodegradable Polymers from Monobutyl Itaconate

Monobutyl itaconate is recognized as a significant platform molecule for the development of biodegradable polymers. rsc.org The presence of ester linkages in polymers synthesized from MBI can render them susceptible to hydrolytic or enzymatic degradation, a key characteristic of biodegradable materials. polysciences.com The degradation process can break down the polymer chains into smaller, non-toxic molecules that can be metabolized by natural pathways. nih.gov

Research into itaconate-based polyesters has demonstrated their potential for creating materials with controlled degradation rates, making them suitable for various biomedical applications like drug delivery systems and temporary implants. nih.govresearchgate.net While much of the research has focused on itaconic acid and its other derivatives, the principles of incorporating itaconate moieties to impart biodegradability are directly applicable to MBI. The butyl ester group in MBI can influence the degradation kinetics and the physical properties of the resulting polymer, such as its flexibility and processability.

Adhesives and Coatings Applications

Monobutyl itaconate has been investigated as a functional monomer in the production of acrylic pressure-sensitive adhesive (PSA) latexes. researchgate.netdaneshyari.com In a comparative study with other carboxylic monomers like methacrylic acid (MAA) and β-carboxyethyl acrylate (B77674) (β-CEA), MBI demonstrated distinct effects on the properties of the resulting PSA. researchgate.netdaneshyari.com

The incorporation of MBI was found to influence the particle size of the latex, with MBI-containing latexes exhibiting larger particle sizes compared to those with MAA or β-CEA. researchgate.netdaneshyari.com This is attributed to the lower water solubility of MBI. Furthermore, latex films prepared with MBI showed superior water resistance. researchgate.netdaneshyari.com However, the thermal stability of the polymer was found to be lower compared to polymers containing MAA or β-CEA. researchgate.netdaneshyari.com The large molecular volume of MBI can also have a plasticizing effect on the polymer. researchgate.net

| Property | Monobutyl Itaconate (MBI) | Methacrylic Acid (MAA) | β-Carboxyethyl Acrylate (β-CEA) |

|---|---|---|---|

| Latex Particle Size | Largest | Intermediate | Smallest |

| Water Resistance of Film | Best | - | - |

| Thermal Stability of Polymer | Lower | Higher | Intermediate |

While direct research on monobutyl itaconate in UV-curable coatings is limited, studies on itaconic acid-based polyesters provide strong evidence for its potential in this area. researchgate.net UV-curable coatings offer environmental benefits due to the absence of volatile organic compounds (VOCs). The technology relies on the rapid polymerization of a liquid formulation upon exposure to UV light. mdpi.com

Unsaturated polyesters synthesized from itaconic acid have been shown to be effectively cured by UV radiation, leading to crosslinked coatings with tunable mechanical properties. researchgate.net The degree of curing and the final properties of the coating can be controlled by the concentration of the itaconate monomer in the polyester (B1180765) backbone. researchgate.net It is anticipated that MBI could be used to synthesize similar UV-curable polyester resins. The butyl ester group of MBI could enhance properties such as flexibility and impact resistance of the cured coating. Furthermore, the development of bio-based UV-curable polyurethane acrylate resins from itaconic acid highlights the versatility of itaconates in creating sustainable coating systems. nih.govnih.gov

Crucially, the carboxyl group enhances adhesion to a variety of substrates, particularly polar surfaces like metal, glass, and wood. This improved adhesion is a result of the formation of hydrogen bonds or even covalent bonds at the coating-substrate interface. In the context of pressure-sensitive adhesives, the presence of carboxylic acid functionality is known to improve adhesion to plastic substrates. The specific interactions of MBI would be influenced by the pH of the formulation and the nature of the other components present.

Resin and Lubricant Formulations

Monobutyl itaconate and its parent compound, itaconic acid, are valuable building blocks for the synthesis of specialty resins and lubricant additives. researchgate.net

In the field of resins, itaconic acid-based materials have been explored for advanced applications like stereolithography. nih.govnih.gov A photocurable poly(ester amide) resin formulated with itaconate cross-linkers has been developed, demonstrating the potential of itaconates to create bio-based inks for 3D printing. nih.govnih.gov The incorporation of MBI into such resin systems could offer a means to tailor the viscosity, cure speed, and mechanical properties of the final printed object.

Regarding lubricants, polymers derived from itaconic acid esters have been investigated as pour point depressants for lube oils. researchgate.net These "comb-shaped" polymers, which feature long alkyl chains attached to a polymer backbone, can modify the crystallization behavior of wax in lubricating oils at low temperatures, thereby improving their flow properties. A study on copolymers of alkyl itaconates and styrene (B11656) demonstrated their effectiveness as pour point depressants and rheology modifiers for lube oil. researchgate.net Given its structure, MBI can be a precursor to such polymeric additives.

| Application Area | Potential Role of Monobutyl Itaconate | Key Research Finding (on related Itaconates) |

|---|---|---|

| Stereolithography Resins | As a monomer or cross-linker to modify resin properties. | Itaconic acid-based poly(ester amide) resins have been formulated for 3D printing inks. nih.govnih.gov |

| Lubricant Additives | As a monomer for synthesizing pour point depressant polymers. | Copolymers of long-chain alkyl itaconates and styrene act as effective pour point depressants for lube oil. researchgate.net |

Specialized Polymer Applications

The unique chemical structure of itaconic acid and its esters, such as monobutyl itaconate, allows for their polymerization into advanced materials with tailored properties. These polymers are finding increasing use in specialized biomedical and material science applications.

Hydrogel Materials based on Poly(itaconic acid) and Derivatives

Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water or biological fluids. Derivatives of poly(itaconic acid) are particularly suited for creating "intelligent" or stimuli-responsive hydrogels. researchgate.net These materials can change their properties in response to external triggers like pH, making them valuable for applications such as drug delivery. nih.govnih.govnih.gov

Hydrogels synthesized from itaconic acid and its derivatives exhibit significant pH-responsiveness due to the presence of carboxylic acid groups in their structure. nih.govnih.gov In acidic environments (low pH), these carboxyl groups are protonated, leading to a collapsed, compact hydrogel structure. nih.govnih.gov As the pH increases and becomes more alkaline, the carboxylic acid groups deprotonate, resulting in negatively charged carboxylate ions. The electrostatic repulsion between these charges causes the polymer network to expand and swell significantly. researchgate.netnih.govnih.gov

This behavior was demonstrated in hydrogels made from poly(itaconic acid) grafted with poly(ethylene glycol) (P(IA-g-EG)). nih.govnih.gov Studies showed that the extent of swelling increased with rising pH up to a pH of about 6, after which no further deprotonation of the carboxylic acid groups occurred. nih.govnih.gov The swelling is also influenced by the monomer ratios and the amount of crosslinking agent used during synthesis. nih.gov For instance, hydrogels made with a lower crosslinker content showed significantly higher swelling at pH values greater than 1.2. nih.gov This tunable swelling behavior makes these hydrogels promising candidates for oral drug delivery systems, designed to protect sensitive therapeutic agents from the acidic environment of the stomach and release them in the more neutral pH of the intestines. nih.govnih.gov

Table 1: Factors Influencing the Swelling of Itaconic Acid-Based Hydrogels

| Factor | Observation | Outcome on Swelling | Reference |

|---|---|---|---|

| pH | Swelling increases as pH rises from 1.2 to 6.0. | Increased charge repulsion between deprotonated carboxylic groups leads to network expansion. | researchgate.netnih.govnih.gov |

| Crosslinker Content | Lower crosslinker content results in higher swelling. | A less densely crosslinked network allows for greater expansion and water uptake. | nih.gov |

| Solvent Amount | Higher solvent content during polymerization can affect the equilibrium weight swelling ratio. | Influences the final network structure and its swelling capacity. | nih.gov |

| Salt Concentration | Swelling decreases as the charge of ions in a salt solution increases (e.g., from Na⁺ to Al³⁺). | Increased complexing ability with the hydrogel network enhances crosslinking density. | researchgate.net |

Nonwoven Materials for Advanced Applications

Nonwoven materials composed of nanofibers offer significant potential for advanced applications, particularly in tissue engineering, due to their structural similarity to the natural extracellular matrix (ECM). mdpi.comnih.gov Polymers derived from itaconic acid are being explored for the creation of these sophisticated materials.

Poly(glycerol itaconate) (PGItc) is a polyester synthesized through a polycondensation reaction between itaconic acid or its anhydride (B1165640) and glycerol (B35011). mdpi.comresearchgate.net This polymer is notable because its constituent monomers are non-toxic, and the synthesis can often be performed without catalysts or solvents. mdpi.com Gels made from PGItc have been combined with other polymers, such as polylactide (PLA), to produce nonwoven materials. mdpi.comnih.gov The addition of PGItc to PLA, a hydrophobic polymer, serves to increase the hydrophilicity of the final material, which is a crucial property for improving cell adhesion in biomedical applications. mdpi.com Research has shown that the ratio of PGItc to PLA and the functional group ratio (OH/COOH) in the initial synthesis can be adjusted to tailor the properties of the resulting nonwoven fabric. mdpi.comnih.gov

Electrospinning is a widely used technique for producing nanofibers from a polymer solution. mdpi.comnih.govmdpi.com This process applies a high voltage to a polymer solution, causing a charged jet to be ejected from a needle tip. mdpi.com As the jet travels towards a collector, the solvent evaporates, and the jet is stretched into a very fine fiber. mdpi.com This method allows for the creation of nonwoven mats with high porosity and a large surface-area-to-volume ratio. researchgate.net In the context of itaconic acid derivatives, electrospinning has been successfully used to fabricate nonwovens from a mixture of poly(glycerol itaconate) and polylactide. mdpi.comnih.gov Similarly, copolymers like poly(acrylonitrile-co-itaconic acid) have been electrospun to produce nanofibers, demonstrating the versatility of itaconic acid as a comonomer in creating materials suitable for this advanced processing technique. researchgate.netitu.edu.trulakbim.gov.tr The parameters of the electrospinning process, such as the applied voltage, solution flow rate, and polymer concentration, are critical factors that influence the morphology and properties of the final nanofibers. mdpi.com

A primary goal in tissue engineering is to create scaffolds that support and promote cell attachment, proliferation, and differentiation. nih.gov The nonwoven materials produced from itaconic acid-based polymers via electrospinning are particularly well-suited for this purpose because their nanofibrous structure mimics the native extracellular matrix. mdpi.comnih.gov This biomimicry provides a favorable environment for cells to adhere and grow. mdpi.comnih.gov

The incorporation of poly(glycerol itaconate) into polylactide nonwovens has been shown to enhance the material's hydrophilicity, as measured by a lower water contact angle. mdpi.comresearchgate.net Improved hydrophilicity is directly linked to better cell adhesion, as it allows cells to attach more readily to the scaffold surface. mdpi.comnih.gov The resulting PGItc + PLA nonwovens are characterized as hydrophilic and have a high porosity, which facilitates nutrient exchange and cell integration. mdpi.comnih.gov These properties make them promising candidates for use as scaffolds in tissue engineering, with potential applications as subcutaneous tissue fillers or drug delivery systems. mdpi.comnih.govresearchgate.net

Table 2: Properties of Poly(glycerol itaconate) + Polylactide Nonwoven Scaffolds

| Property | Description | Significance for Cellular Adhesion | Reference |

|---|---|---|---|

| Structure | Nanofibrous, high porosity. | Mimics the natural extracellular matrix, providing a suitable structure for cell attachment. | mdpi.comnih.gov |

| Hydrophilicity | Increased by the addition of PGItc; characterized by a water contact angle < 90°. | Enhances the ability of cells to attach to the scaffold surface. | mdpi.com |

| Biocompatibility | Preliminary studies show the materials to be non-cytotoxic. | Essential for ensuring the scaffold does not harm the cells it is meant to support. | mdpi.comnih.gov |

Table 3: List of Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| Monobutyl Itaconate | MBI, Itaconic Acid Monobutyl Ester |

| Poly(itaconic acid) | PIA |

| Poly(ethylene glycol) | PEG |

| Poly(glycerol itaconate) | PGItc |

| Polylactide | PLA |

| Poly(acrylonitrile-co-itaconic acid) | P(AN-co-IA) |

| Acrylic Acid | AA |

| Tetraethylene glycol | |

| Ammonium persulfate | APS |

| Itaconic Anhydride | |

| Glycerol | |

| Sodium Chloride | NaCl |

| Calcium Chloride | CaCl₂ |

| Aluminum Chloride | AlCl₃ |

| 4-Octyl itaconate | 4-OI |

| Chitosan | CS |

| Gelatin |

Monobutyl Itaconate in Biochemical and Immunological Research

Itaconate as an Immunomodulatory Metabolite

Itaconate, a metabolite produced during the Krebs cycle, has been identified as a significant regulator of the immune system. frontiersin.orgnih.govnih.govnih.govplu.edu It is highly expressed in activated macrophages and serves as a crucial link between cellular metabolism and the immune response. frontiersin.orgnih.govnih.govwustl.edu The immunomodulatory properties of itaconate and its derivatives, including monobutyl itaconate, are a key area of investigation for their therapeutic potential in various inflammatory diseases. nih.govresearchgate.netnih.gov

Macrophages are pivotal cells in the innate immune system that can adopt different functional states, or polarize, in response to their microenvironment. frontiersin.org The metabolic state of a macrophage is intrinsically linked to its function. frontiersin.orgnih.gov Pro-inflammatory (M1) macrophages, for instance, exhibit a distinct metabolic profile characterized by increased glycolysis. nih.gov

Itaconate and its derivatives are key players in regulating macrophage immunometabolism. frontiersin.orgnih.gov They can influence metabolic pathways within these cells, thereby altering their function, such as polarization and the release of signaling molecules called cytokines. frontiersin.org The production of itaconate itself is a hallmark of a metabolic shift that occurs in inflammatory macrophage activation. plu.eduwustl.edu This metabolic reprogramming is not merely a byproduct of activation but an active process that governs the macrophage's effector functions. nih.govwustl.edu

Studies have shown that itaconate can modulate macrophage metabolism and function through various mechanisms, highlighting its role as a critical immunometabolite with far-reaching implications for immunity and host defense. plu.eduwustl.edu

The primary and most studied effect of itaconate and its derivatives is their anti-inflammatory action. frontiersin.orgsciencedaily.comcusabio.comnih.gov They have been shown to suppress the production of a range of pro-inflammatory cytokines in activated macrophages. researchgate.netwustl.edu This selective inhibition of inflammatory mediators underscores the nuanced role of these compounds in controlling the inflammatory response. researchgate.netwustl.edu

The anti-inflammatory effects of itaconate derivatives have been observed in various experimental models, suggesting their potential as therapeutic agents for a wide array of inflammatory conditions. nih.gov For example, a cell-permeable derivative of itaconate, 4-octyl itaconate, has been shown to protect against lipopolysaccharide-induced lethality in animal models by reducing cytokine production. researchgate.netdundee.ac.uk

The ability of itaconate to curb excessive inflammation is a critical homeostatic mechanism. sciencedaily.com Without such regulation, the inflammatory response could become detrimental to the host. sciencedaily.comtechnologynetworks.com

The anti-inflammatory properties of monobutyl itaconate and other itaconate derivatives are attributed to their ability to interact with and modulate several key signaling pathways involved in inflammation.

While some initial studies suggested that the anti-inflammatory effect of itaconate derivatives might be independent of the NF-κB pathway, more recent evidence indicates a more complex interaction. nih.govresearchgate.net For instance, dimethyl itaconate (DMI), another derivative of itaconic acid, has been shown to inhibit the TNF-α induced NF-κB signaling pathway in human epithelial cells. researchgate.netresearchgate.net This inhibition is achieved through the covalent binding of DMI to a cysteine residue on IKKβ, a key kinase in the canonical NF-κB pathway, thereby suppressing its activation. researchgate.net

Furthermore, itaconate has been implicated in the modulation of MAPK signaling. Itaconate can promote the growth of certain tumors through the production of reactive oxygen species (ROS) which, in turn, can activate MAPK pathways. nih.gov This highlights the context-dependent nature of itaconate's effects on cellular signaling.

A significant mechanism underlying the anti-inflammatory and antioxidant effects of itaconate is the activation of the Nrf2 transcription factor. frontiersin.orgcusabio.comnih.govresearchgate.netdundee.ac.ukresearchgate.netmanchester.ac.ukrepec.orguniprot.orgnih.govdrugbank.com Nrf2 is a master regulator of the cellular antioxidant response. nih.gov Under normal conditions, Nrf2 is kept inactive through its association with KEAP1, which targets it for degradation. researchgate.netnih.gov

Itaconate and its derivatives, due to their electrophilic nature, can directly modify KEAP1 by alkylating specific cysteine residues. researchgate.netdundee.ac.ukresearchgate.netmanchester.ac.uknih.gov This alkylation prevents KEAP1 from targeting Nrf2 for degradation, leading to the accumulation of Nrf2 in the nucleus. researchgate.netnih.gov Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, upregulating the expression of a battery of antioxidant and anti-inflammatory proteins. frontiersin.orgnih.gov

This activation of the Nrf2 pathway is crucial for the anti-inflammatory action of itaconate. researchgate.netdundee.ac.uk Studies using the cell-permeable derivative 4-octyl itaconate have demonstrated its ability to activate the Nrf2 signaling cascade and protect cells from oxidative stress-induced injury. researchgate.netnih.gov

| Compound | Key Finding | Mechanism | Cell/Model System | Reference |

|---|---|---|---|---|

| Itaconate | Required for LPS-induced Nrf2 activation. | Directly alkylates cysteine residues on KEAP1. | Mouse and human macrophages | researchgate.net |

| 4-Octyl Itaconate (4-OI) | Activates Nrf2 signaling cascade. | Causes KEAP1-Nrf2 disassociation and Nrf2 stabilization. | Osteoblasts | nih.gov |

| Itaconate | Activates Nrf2 to exert antioxidant and anti-inflammatory effects. | Alkylation of KEAP1. | Macrophages | frontiersin.orgnih.gov |

Beyond the Nrf2 pathway, itaconate and its derivatives exert anti-inflammatory effects by modulating the ATF3-IκBζ axis. nih.govresearchgate.netwustl.edunih.govnih.govresearchgate.net Activating Transcription Factor 3 (ATF3) is a stress-inducible transcription factor that acts as a negative regulator of inflammation. nih.gov IκBζ is a key regulator of the secondary transcriptional response to toll-like receptor stimulation, driving the expression of certain pro-inflammatory cytokines like IL-6. researchgate.netwustl.edu

Itaconate and its derivatives, through the induction of electrophilic stress, lead to the upregulation of ATF3. nih.govresearchgate.netwustl.edunih.gov This induction of ATF3 is independent of the Nrf2 pathway. nih.govresearchgate.netwustl.edunih.gov ATF3, in turn, inhibits the induction of IκBζ protein. nih.govresearchgate.netwustl.edunih.gov By suppressing IκBζ, itaconate selectively curtails the expression of a subset of inflammatory genes, thereby fine-tuning the inflammatory response. researchgate.netwustl.edu

This regulatory pathway has been shown to be therapeutically relevant, as the administration of dimethyl itaconate can ameliorate skin pathology in a mouse model of psoriasis, a disease driven by the IL-17-IκBζ axis. nih.govresearchgate.netwustl.edunih.gov These findings highlight the ATF3-IκBζ axis as a critical target for the anti-inflammatory actions of itaconate derivatives. nih.govresearchgate.netwustl.edunih.gov

| Compound | Key Finding | Mechanism | Cell/Model System | Reference |

|---|---|---|---|---|

| Dimethyl Itaconate (DI) | Selectively regulates secondary transcriptional responses to TLR stimulation. | Inhibits IκBζ protein induction via ATF3. | Mouse macrophages | researchgate.net |

| Itaconate and DI | Induce electrophilic stress leading to ATF3-mediated inhibition of IκBζ. | ATF3 is the key mediator of IκBζ regulation, independent of Nrf2. | Mouse macrophages and human monocytes | nih.govwustl.edu |

| Itaconate | Induces ATF3 expression to block IκBζ protein. | Inhibits the expression of inflammatory genes in activated macrophages. | Mouse and human primary keratinocytes | nih.gov |

Role in Macrophage Function and Immunometabolism

Impact on Inflammatory Response

Anti-inflammatory Mechanisms

Monobutyl itaconate, as a derivative of itaconate, is implicated in the regulation of the innate immune response, particularly through the inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the inflammatory process by activating caspase-1 and processing pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18). ox.ac.uknih.govnih.gov Dysregulation of the NLRP3 inflammasome is associated with a variety of inflammatory diseases.

Research has shown that itaconate and its cell-permeable derivatives, such as 4-octyl itaconate (4-OI), can directly inhibit NLRP3 inflammasome activation. ox.ac.uknih.govresearchgate.net This inhibition is specific to the NLRP3 inflammasome, as activation of other inflammasomes like AIM2 and NLRC4 is not affected. ox.ac.uknih.govnih.gov The mechanism of inhibition involves the modification of the NLRP3 protein itself. Specifically, 4-OI has been shown to alkylate a specific cysteine residue (C548) on NLRP3. ox.ac.uknih.gov This modification prevents the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly and activation. ox.ac.uknih.gov Consequently, the downstream effects, including caspase-1 activation, gasdermin D cleavage, and the release of IL-1β, are suppressed. ox.ac.ukbiorxiv.org

Studies using itaconate-deficient macrophages have demonstrated increased NLRP3 inflammasome activation, highlighting the endogenous regulatory role of itaconate in controlling inflammation. ox.ac.uknih.govnih.gov Furthermore, the therapeutic potential of this mechanism has been observed in preclinical models. For instance, 4-OI was found to inhibit the release of IL-1β from peripheral blood mononuclear cells (PBMCs) of patients with cryopyrin-associated periodic syndrome (CAPS), a group of genetic inflammatory disorders driven by NLRP3 mutations. ox.ac.uknih.govnih.gov It also reduced inflammation in an in vivo model of urate-induced peritonitis. ox.ac.uknih.gov These findings underscore the potential of itaconate derivatives as therapeutic agents for NLRP3-driven diseases. biorxiv.org

Table 1: Effects of Itaconate Derivatives on NLRP3 Inflammasome Activation

| Compound/Condition | Effect | Mechanism | Reference |

|---|---|---|---|

| 4-Octyl Itaconate (4-OI) | Inhibits NLRP3 inflammasome activation | Alkylates C548 on NLRP3, preventing NLRP3-NEK7 interaction. | ox.ac.uknih.gov |

| Itaconate-deficient macrophages | Increased NLRP3 inflammasome activation | Highlights the endogenous regulatory role of itaconate. | ox.ac.uknih.govnih.gov |

| 4-Octyl Itaconate (4-OI) | Reduced IL-1β release from CAPS patient PBMCs | Inhibition of NLRP3-dependent cytokine release. | ox.ac.uknih.govnih.gov |

| 4-Octyl Itaconate (4-OI) | Reduced inflammation in urate-induced peritonitis model | In vivo inhibition of NLRP3-driven inflammation. | ox.ac.uknih.gov |

| Dimethyl Itaconate (DMI) | Inhibits NLRP3 inflammasome activation | Limits IL-1β release following inflammasome activation. | biorxiv.org |

A key aspect of the immunomodulatory function of itaconate derivatives, including monobutyl itaconate, is their ability to reprogram cellular metabolism, particularly by inhibiting glycolysis in activated macrophages. nih.govnih.gov Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), macrophages undergo a metabolic shift towards aerobic glycolysis, a phenomenon often referred to as the Warburg effect. nih.govnih.gov This metabolic reprogramming is crucial for supporting the pro-inflammatory functions of these cells.